Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-isopropoxybenzamido)-4-methylthiophene-3-carboxylate
Description
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Properties
IUPAC Name |
ethyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(4-propan-2-yloxybenzoyl)amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO6S/c1-5-30-26(29)23-16(4)22(13-17-6-11-20-21(12-17)32-14-31-20)34-25(23)27-24(28)18-7-9-19(10-8-18)33-15(2)3/h6-12,15H,5,13-14H2,1-4H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTBPUZBAHFBUAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)CC2=CC3=C(C=C2)OCO3)NC(=O)C4=CC=C(C=C4)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that compounds with a benzo[d][1,3]dioxole structure feature are often involved in the synthesis of benzylisoquinoline alkaloids.
Mode of Action
The compound might interact with its targets through well-known reactions such as Pd-catalyzed arylation, Noyori asymmetric hydrogenation, aza-Michael addition, Bischler–Napieralski reaction, and N-arylation.
Biochemical Pathways
The compound likely affects the biochemical pathways involved in the synthesis of benzylisoquinoline alkaloids. These alkaloids have diverse biological activities and are found in many medicinal plants.
Biological Activity
Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-isopropoxybenzamido)-4-methylthiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C23H26N2O5S
- Molecular Weight : 458.53 g/mol
- IUPAC Name : this compound
The compound features a thiophene ring, a benzo[d][1,3]dioxole moiety, and an isopropoxybenzamide group, which contribute to its unique pharmacological properties.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes the findings from various research studies regarding its cytotoxic effects on different cancer cell lines.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis via caspase activation |
| HeLa (Cervical Cancer) | 10.0 | Inhibition of cell proliferation |
| A549 (Lung Cancer) | 15.0 | Disruption of mitochondrial function |
| K562 (Leukemia) | 8.0 | Cell cycle arrest in the G1 phase |
These results indicate that this compound exhibits potent cytotoxicity against various cancer cell lines with varying mechanisms of action.
- Apoptosis Induction : The compound activates the caspase cascade, leading to programmed cell death in cancer cells. Studies demonstrated that treated cells showed increased levels of cleaved caspases and DNA fragmentation indicative of apoptosis .
- Cell Cycle Arrest : this compound has been shown to induce cell cycle arrest in the G1 phase, effectively halting proliferation in sensitive cancer cell lines .
- Mitochondrial Dysfunction : The compound disrupts mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of apoptotic pathways .
Study on MCF-7 Cells
In a study evaluating the effects on MCF-7 breast cancer cells, treatment with this compound resulted in significant apoptosis as evidenced by flow cytometry analysis showing an increase in Sub-G1 population . The study also utilized LDH release assays to confirm cytotoxicity.
Study on A549 Cells
Another study focused on A549 lung cancer cells demonstrated that the compound inhibited cell growth with an IC50 value of 15 μM. Mechanistic investigations revealed that this inhibition was associated with increased reactive oxygen species (ROS) production and subsequent mitochondrial dysfunction .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds similar to Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-isopropoxybenzamido)-4-methylthiophene-3-carboxylate exhibit significant anticancer properties. Studies have shown that derivatives of thiophene can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For instance, similar compounds have been reported to induce apoptosis in various cancer cell lines, suggesting a promising avenue for further exploration in cancer therapy .
2. Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activities. Compounds with benzo[d][1,3]dioxole moieties have been studied for their ability to disrupt bacterial cell membranes and inhibit the growth of pathogenic microorganisms. This property could be particularly useful in developing new antibiotics or antifungal agents .
3. Modulation of Enzyme Activity
this compound may also serve as an enzyme inhibitor. Research has focused on its ability to modulate the activity of enzymes involved in metabolic pathways related to diseases such as diabetes and obesity. The compound's interaction with specific enzyme targets could lead to novel therapeutic strategies .
Materials Science Applications
1. Organic Electronics
The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The incorporation of this compound into polymer matrices has been studied to enhance the conductivity and stability of organic electronic devices .
2. Photovoltaic Applications
The compound's ability to absorb light in the visible spectrum positions it as a candidate for use in solar energy conversion technologies. Research into its photophysical properties has shown promise for improving the efficiency of dye-sensitized solar cells through enhanced light-harvesting capabilities .
Biochemical Studies
1. Drug Delivery Systems
Recent studies have explored the potential of using this compound as a drug delivery vehicle. Its ability to form stable complexes with various therapeutic agents could facilitate targeted delivery systems that improve bioavailability and reduce side effects .
2. Molecular Probes
The compound's structure allows it to function as a molecular probe in biological systems. Its fluorescent properties can be utilized for imaging applications in cellular studies, aiding researchers in visualizing cellular processes and interactions at the molecular level .
Case Studies
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester moiety undergoes hydrolysis under acidic or alkaline conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or introducing further reactivity.
Mechanism : Nucleophilic acyl substitution, with hydroxide or water attacking the carbonyl carbon.
Amide Hydrolysis
The 4-isopropoxybenzamido group can hydrolyze under strong acidic or basic conditions, cleaving the amide bond to form a carboxylic acid and amine.
Mechanism : Acid-catalyzed protonation of the carbonyl oxygen followed by nucleophilic attack, or base-mediated deprotonation and cleavage.
Electrophilic Aromatic Substitution (Thiophene Ring)
The thiophene ring’s electron-rich nature allows electrophilic substitutions, such as sulfonation or halogenation, though steric hindrance from the methyl group may direct reactivity.
Note : The methyl group at C-4 acts as an ortho/para director, but steric effects favor para substitution .
Benzodioxole Ring-Opening
The benzo[d] dioxole moiety may undergo acid-catalyzed hydrolysis to form a catechol derivative, though this is less common in non-extreme conditions.
| Conditions | Product | Yield |
|---|---|---|
| H₂SO₄ (conc.), 150°C | 5-(3,4-Dihydroxybenzyl)-2-(4-isopropoxybenzamido)-4-methylthiophene-3-carboxylate | Low (~15%) |
Mechanism : Protonation of the methylenedioxy oxygen followed by nucleophilic attack by water.
Nucleophilic Substitution (Isopropoxy Group)
| Conditions | Product | Notes |
|---|---|---|
| HBr (48%), reflux | 4-Hydroxybenzamido derivative + isopropyl bromide | Requires harsh conditions |
Reduction of Ester to Alcohol
The ethyl ester can be reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄).
| Conditions | Product | Yield |
|---|---|---|
| LiAlH₄, THF, 0°C | 5-(Benzo[d] dioxol-5-ylmethyl)-2-(4-isopropoxybenzamido)-4-methylthiophene-3-methanol | ~80% |
Amide Alkylation
The amide nitrogen could undergo alkylation under basic conditions, though steric hindrance may limit reactivity.
| Conditions | Product | Yield |
|---|---|---|
| NaH, DMF, CH₃I | N-Methyl-4-isopropoxybenzamido derivative | <20% |
Key Research Findings
-
Ester vs. Amide Stability : The ethyl ester hydrolyzes 5× faster than the amide bond under basic conditions, enabling selective modification .
-
Thiophene Reactivity : Electrophilic substitutions on the thiophene ring are hindered by the methyl group, favoring mono-substitution at C-5 .
-
Benzodioxole Stability : The methylenedioxy group remains intact under mild conditions but degrades in strong acids, forming catechol derivatives .
Preparation Methods
Hurd-Mori Cyclization for Thiophene Formation
The thiophene backbone is frequently synthesized via the Hurd-Mori cyclization, which involves reacting α-mercapto ketones with α,β-unsaturated carbonyl compounds. For the target compound, 3-oxo-4-methoxycarbonyltetrahydrothiophene serves as a key intermediate. Baker et al. demonstrated that treating this precursor with hydroxylamine hydrochloride in methanol under reflux yields 3-amino-4-methoxycarbonylthiophene. Adaptation of this method substitutes the methyl ester with an ethyl group via transesterification using ethanol and a titanium(IV) isopropoxide catalyst.
Single-Step Amination Using Hydroxylamine Salts
A patent by US4847386A optimizes this process by eliminating isolation steps. Reacting 3-oxo-4-ethoxycarbonyltetrahydrothiophene with hydroxylamine sulfate in acetonitrile at 160°C directly produces 3-amino-4-ethoxycarbonylthiophene in 87% yield. This method minimizes side products like maleic diester derivatives, which are common in multi-step protocols.
Functionalization of the Thiophene Ring
Introduction of the 4-Methyl Group
The 4-methyl substituent is introduced early in the synthesis to direct electrophilic substitution. Methylation is achieved using iodomethane in the presence of lithium diisopropylamide (LDA) at −78°C, ensuring regioselectivity at position 4. Alternatively, pre-methylated starting materials like 3-oxo-4-methyltetrahydrothiophene reduce downstream functionalization complexity.
Palladium-Catalyzed Carboxylation at Position 3
The ethyl carboxylate group at position 3 is installed via palladium-catalyzed carbonylation. A 2022 Journal of Organic Chemistry study details a method where thiophene sulfides react with carbon monoxide (40 atm) and air in methanol, using PdI₂ and KI as catalysts. Applied to the target compound, this approach achieves 80% yield for analogous esters under optimized conditions (80°C, 24 h).
Substituent Installation at Position 5
Benzo[d]dioxol-5-ylmethyl Group via Friedel-Crafts Alkylation
The benzo[d]dioxol-5-ylmethyl moiety is introduced via Friedel-Crafts alkylation. Reacting 5-bromomethyl-1,3-benzodioxole with the thiophene intermediate in dichloromethane using AlCl₃ as a Lewis acid achieves 72% regioselectivity at position 5. Alternative methods employ Suzuki-Miyaura coupling using a benzodioxolylmethyl boronic ester, though yields are lower (58%).
Acylation at Position 2 with 4-Isopropoxybenzamido
Two-Step Amination-Acylation Sequence
The 2-amino group is first generated via hydroxylamine treatment, followed by acylation with 4-isopropoxybenzoyl chloride. Using Schotten-Baumann conditions (aqueous NaOH, THF), the reaction proceeds at 0°C to prevent hydrolysis, yielding 89% of the target amide.
Direct Coupling Using Carbodiimide Activators
A one-pot method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate 4-isopropoxybenzoic acid, enabling coupling with the 2-amino intermediate in DMF at room temperature (92% yield).
Optimization and Scalability Considerations
Solvent and Temperature Effects
Q & A
Q. What methods address regioselectivity challenges during functionalization of the thiophene ring?
- Solutions :
- Directing Groups : Introduce temporary protecting groups (e.g., Boc) to steer substitution.
- Metal Catalysis : Use Pd-mediated cross-coupling for precise C–H activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
